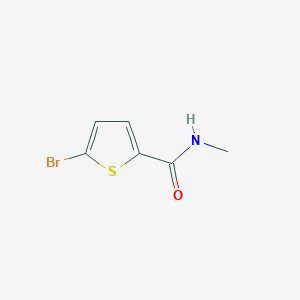

4-氟-N-甲基-3-硝基苯甲酰胺

描述

Synthesis Analysis

The synthesis of related compounds involves various strategies, including palladium-catalyzed reactions, phase transfer catalysis, and chlorination followed by amination. For instance, a related compound, 4-amino-2-fluoro-N-methyl-benzamide, was synthesized from 2-fluoro-4-nitrotoluene using potassium permanganate, followed by chlorination, amination, and hydrogenation to yield the final product with high efficiency . These methods could potentially be adapted for the synthesis of 4-fluoro-N-methyl-3-nitrobenzamide.

Molecular Structure Analysis

Crystal structure analysis of similar compounds, such as N-(arylsulfonyl)-4-fluorobenzamides, reveals that the aromatic rings in these molecules are inclined at significant angles, which could influence the molecular properties and reactivity . The molecular structure of 4-fluoro-N-methyl-3-nitrobenzamide would likely exhibit similar characteristics, affecting its interactions and biological activity.

Chemical Reactions Analysis

The chemical reactivity of nitrobenzamide derivatives is influenced by the presence of substituents on the benzene ring. For example, 4-iodo-3-nitrobenzamide can undergo metabolic reduction to form nitroso and amino derivatives, which have been shown to induce cell death in tumor cells . The presence of a fluorine atom in 4-fluoro-N-methyl-3-nitrobenzamide could similarly affect its reactivity and potential as a prodrug in chemotherapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzamide derivatives can be influenced by their molecular structure and substituents. For example, the fluorescence emissions of N-(methylthiazol-2-yl)-nitrobenzamide isomers are selectively reduced upon interaction with metal ions, which could be used for ion detection . Similarly, the presence of a fluorine atom in 4-fluoro-N-methyl-3-nitrobenzamide could confer unique optical and electronic properties, potentially useful for applications in material science or as a diagnostic tool.

科学研究应用

合成和化学性质

便捷合成

Xu、Xu 和 Zhu (2013) 的一项研究描述了一种相关化合物的简便合成方法,指出了化学途径和高效生产 4-氟-N-甲基-3-硝基苯甲酰胺衍生物的可能性 (徐德锋、徐兴柱和朱志玲,2013)。

荧光发射变化

Phukan、Goswami 和 Baruah (2015) 探索了各种 N-(甲基噻唑-2-基)硝基苯甲酰胺异构体的荧光发射,表明与某些金属离子相互作用后选择性还原。这表明 4-氟-N-甲基-3-硝基苯甲酰胺在基于荧光的应用中的潜力 (Nithi Phukan、Abir Goswami 和 J. Baruah,2015)。

在成像和受体研究中的应用

PET 成像配体开发

Yamasaki 等人(2011 年)合成了一个衍生物,用于靶向代谢型谷氨酸受体亚型 1 的 PET 成像。这表明 4-氟-N-甲基-3-硝基苯甲酰胺衍生物在 PET 成像中的潜在应用 (Tomoteru Yamasaki 等人,2011)。

σ 受体放射性配体

Shiue 等人(1997 年)探索了 4-氟-N-甲基-3-硝基苯甲酰胺的衍生物作为 σ 受体的 PET 成像的潜在配体,表明其在神经影像学和受体研究中的效用 (C. Shiue 等人,1997)。

化学反应和相互作用

- 晶体工程: Saha、Nangia 和 Jaskólski (2005) 讨论了涉及 4-硝基苯甲酰胺等化合物的晶体中分子带和相互作用的形成,表明在晶体工程和设计中的潜在用途 (B. K. Saha、A. Nangia 和 M. Jaskólski,2005)。

抗癌和抗菌潜力

- 抗癌活性: Thimmegowda 等人(2008 年)合成了衍生物并将其评估为乳腺癌细胞增殖的抑制剂,表明在肿瘤学中具有潜在的治疗应用 (N. R. Thimmegowda 等人,2008)。

2

抗结核活性

Wang 等人(2019 年)报道了新型硝基苯甲酰胺衍生物的设计和合成,包括与 4-氟-N-甲基-3-硝基苯甲酰胺相关的衍生物,具有相当大的体外抗结核活性。这突出了其在开发抗菌剂中的潜力 (王宏江等人,2019)。

安全和危害

属性

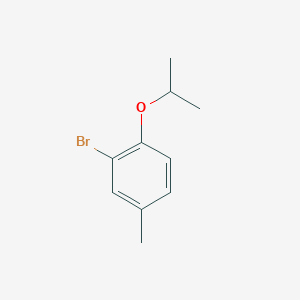

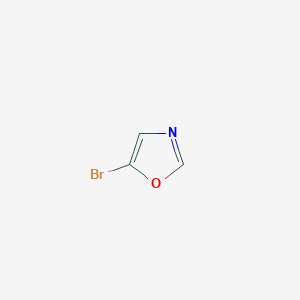

IUPAC Name |

4-fluoro-N-methyl-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O3/c1-10-8(12)5-2-3-6(9)7(4-5)11(13)14/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGYDUQSOZFFEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-methyl-3-nitrobenzamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。